6-Bromo-8-chloroquinoline
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Overview
Description
6-Bromo-8-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the direct bromination of 8-chloroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-8-chloroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its biological activity and potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use. Research is ongoing to elucidate the detailed pathways and molecular interactions involved .
Comparison with Similar Compounds
6-Bromo-8-chloroquinoline can be compared with other quinoline derivatives such as:
- 4-Amino-8-chloroquinoline
- 4-Bromo-8-chloroquinoline
- 8-Bromo-4-chloroquinoline
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity. The unique combination of bromine and chlorine atoms in this compound imparts distinct properties that make it valuable for specific applications .
Properties
IUPAC Name |
6-bromo-8-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEUOIMCEVFYET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675211 |
Source
|
Record name | 6-Bromo-8-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16567-13-8 |
Source
|
Record name | 6-Bromo-8-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16567-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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